4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine
Description
Properties
IUPAC Name |
4-bromo-6-(thiophen-2-ylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-9-5-7(11-6-12-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZDTYGYEDUTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine typically follows a two-step approach:
- Step 1: Introduction of the thiophen-2-ylmethyl substituent at the 6-position of the pyrimidine ring.
- Step 2: Bromination at the 4-position of the pyrimidine ring.
This approach leverages nucleophilic substitution or condensation reactions to install the thiophenylmethyl group, followed by selective bromination.
Preparation of 6-(Thiophen-2-ylmethyl)pyrimidine Precursors
Research shows that the thiophen-2-ylmethyl substituent can be introduced via condensation or nucleophilic substitution reactions involving thiophene derivatives and pyrimidine precursors:
Condensation Method:
Condensation of 2,4-diamino-6-hydroxypyrimidine derivatives with thiophenyl α-bromomethyl ketones or thiophene-2-carbaldehyde under mild conditions (room temperature, ethanol solvent) yields 6-substituted pyrimidine derivatives. For example, a reaction of 2,4-diamino-6-hydroxypyrimidine with thiophen-2-ylmethyl halides leads to 6-(thiophen-2-ylmethyl)pyrimidine derivatives.Nucleophilic Substitution:
Reaction of 2,4-dichloropyrimidine or 2,4-diaminopyrimidine with thiophen-2-ylmethyl halides (e.g., bromides or chlorides) under basic conditions promotes nucleophilic aromatic substitution at the 6-position, affording the desired thiophen-2-ylmethyl-substituted pyrimidines.
Bromination at the 4-Position of Pyrimidine
Selective bromination at the 4-position of the pyrimidine ring is achieved by electrophilic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) under controlled conditions:
Reagents and Conditions:
Bromination is typically carried out at low to ambient temperatures in solvents like acetonitrile, dichloromethane, or ethanol. The reaction time varies from minutes to hours depending on the reagent and substrate reactivity.Selectivity:
The presence of the thiophen-2-ylmethyl group at the 6-position directs bromination selectively to the 4-position due to electronic effects and steric hindrance, ensuring high regioselectivity and yield of this compound.
Representative Synthetic Route Summary
Detailed Research Findings
Synthesis via α-Bromomethylketones:
Conversion of hydroxyl acetylene-thiophene carboxylic esters to thiophenyl-α-bromomethyl ketones followed by condensation with 2,4-diamino-6-hydroxypyrimidine affords 6-substituted pyrimidine derivatives. This method is efficient for preparing highly functionalized pyrimidines with thiophene moieties.Condensation with Thiophene-2-carbaldehyde:
The condensation of pyrimidin-3-amine derivatives with thiophene-2-carbaldehyde in ethanol at room temperature, catalyzed by acetic acid, yields the corresponding thiophen-2-ylmethylene pyrimidine derivatives. This mild and high-yielding reaction is well-characterized by NMR and mass spectrometry.Nucleophilic Substitution with Bromoalkyl Chlorides:
Reaction of amino-substituted thiophene derivatives with bromoalkyl chlorides under nucleophilic substitution conditions produces bromo-substituted thiophen-2-yl alkanamide derivatives, which can be further transformed into pyrimidine derivatives by cyclization or condensation.
Analytical Characterization Supporting Preparation
NMR Spectroscopy:
Detailed ^1H and ^13C NMR analyses confirm the substitution pattern on the pyrimidine ring and the presence of the thiophen-2-ylmethyl group.Mass Spectrometry:
Molecular ion peaks consistent with the brominated pyrimidine derivatives confirm successful bromination and substitution.X-ray Crystallography:
Structural confirmation of bromo-substituted thiophene derivatives related to pyrimidines has been achieved, validating the regiochemistry and substitution sites.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation with thiophenyl α-bromomethyl ketones | 2,4-Diamino-6-hydroxypyrimidine, α-bromomethyl ketones | Room temperature, ethanol, 24 h | Mild conditions, good regioselectivity | Requires preparation of α-bromomethyl ketones |
| Condensation with thiophene-2-carbaldehyde | Pyrimidin-3-amine, thiophene-2-carbaldehyde, acetic acid | Ethanol, room temperature, 24 h | Simple, high yield, well-characterized | Limited to aldehyde derivatives |
| Nucleophilic substitution with bromoalkyl halides | Amino-substituted thiophene derivatives, bromoalkyl chloride | Basic conditions, reflux or room temp | Versatile, allows further functionalization | Possible side reactions, needs careful control |
| Bromination at 4-position | NBS or Br2 | Low to room temperature, solvent | High regioselectivity, straightforward | Requires careful control to avoid polybromination |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromate ions (BrO3-)
Reduction: Bromide ions (Br-)
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds in the pyrimidine family, including 4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine, exhibit significant anticancer properties. Studies have shown that this compound can selectively induce apoptosis in various cancer cell lines while sparing normal cells. For instance, it has been tested against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, demonstrating potent cytotoxic effects.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. In vitro studies have shown that it can suppress COX-2 activity with comparable efficacy to established anti-inflammatory drugs like celecoxib .
Kinase Inhibition
This compound has been explored as a potential kinase inhibitor. It interacts with various kinases involved in cell signaling pathways, modulating their activity and thereby influencing cellular processes such as proliferation and apoptosis.
Table: Interaction Profile with Key Enzymes
| Enzyme | Interaction Type | Effect |
|---|---|---|
| Tyrosine Kinases | Inhibition | Modulation of cell signaling |
| Cyclin-dependent Kinases | Activation | Regulation of cell cycle |
| Phosphatases | Inhibition | Alteration of phosphorylation states |
Industrial Applications
Beyond its biological implications, this compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it a suitable candidate for applications in materials science where electronic properties are paramount.
Case Study: Anticancer Activity
In a notable study focusing on the anticancer effects of pyrimidine derivatives, this compound was evaluated for its ability to inhibit cell growth in several cancer models. Results indicated that it effectively reduced cell viability and induced apoptosis through mechanisms involving the inhibition of key regulatory proteins within the apoptotic pathways.
Case Study: Anti-inflammatory Mechanism
Another study highlighted the compound's ability to inhibit COX enzymes in inflammatory models. The results showed that treatment with this compound significantly reduced inflammation markers in carrageenan-induced edema models, demonstrating its potential as an anti-inflammatory agent .
Future Directions and Research Opportunities
The diverse applications of this compound suggest several avenues for future research:
- Expanded Biological Testing : Further investigation into its effects on other cancer types and inflammatory conditions could elucidate additional therapeutic potentials.
- Structure-Activity Relationship Studies : Understanding how variations in structure affect biological activity can help optimize this compound for specific applications.
- Material Science Innovations : Exploring its use in advanced materials could lead to breakthroughs in electronics and photonics.
Mechanism of Action
The mechanism by which 4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and thiophen-2-ylmethyl group can influence the compound's reactivity and binding affinity to biological targets, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Physicochemical Properties
The following table summarizes key structural and functional differences between 4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine and related compounds:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The bromine and nitro groups (e.g., in ) increase electrophilicity, favoring nucleophilic substitution. Methoxy and amine groups (e.g., ) enhance solubility and hydrogen-bonding capacity.
- Steric Effects: Bulky substituents like benzimidazole-phenyl () or cyclohexylamino () reduce reaction rates in cross-coupling but improve selectivity in biological targeting.
- Biological Relevance: Thiophene-containing analogs () exhibit enhanced interactions with aromatic amino acid residues in enzymes, while sulfonamide derivatives () are tailored for pharmacokinetic optimization.
Crystallographic and Structural Insights
- Halogen Bonding : In 4,6-dichloro-5-methoxypyrimidine (), Cl···N interactions (3.09–3.10 Å) stabilize crystal packing, a feature likely shared with brominated analogs.
- Planarity : Thiophene-containing pyrimidines (e.g., ) adopt planar conformations, facilitating π-π stacking in protein binding pockets.
Biological Activity
4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a bromine atom and a thiophenyl group, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include nucleophilic substitution and cyclization reactions that facilitate the introduction of the bromine and thiophenyl groups into the pyrimidine core. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in the pyrimidine structure can enhance activity against various bacterial strains. For instance, derivatives with electron-withdrawing groups showed improved potency against resistant strains of Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound A | 50 | 95 |
| Reference Compound B | 30 | 90 |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has also been explored extensively. Compounds with similar structural motifs have shown promise as inhibitors of cancer cell proliferation. For example, a study on thiazole-pyrimidine hybrids revealed significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .
Table 2: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Thiazole-Pyrimidine Hybrid A | HeLa | 5.38 |
| Thiazole-Pyrimidine Hybrid B | MCF-7 | 7.20 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability. The thiophenyl group may facilitate π-π stacking interactions with target proteins, enhancing binding affinity .
Key Findings from SAR Studies
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the pyrimidine ring has been associated with increased biological activity.
- Substituent Positioning : The positioning of substituents relative to the nitrogen atoms in the pyrimidine ring significantly affects potency.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Antitubercular Activity : A study demonstrated that certain pyrimidines exhibited strong inhibitory effects against Mycobacterium tuberculosis, suggesting potential for developing new antitubercular agents .
- Antimalarial Activity : Research on thiazole derivatives indicated promising results against Plasmodium falciparum, emphasizing the need for further exploration into related structures .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-6-(thiophen-2-ylmethyl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of a pyrimidine precursor using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., FeBr₃) . Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (typically 0–25°C), and reaction time (6–12 hours). Yield optimization often requires stoichiometric adjustments of the brominating agent (1.2–1.5 equivalents) and inert atmosphere conditions to prevent side reactions. Purification via column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine ¹H/¹³C NMR spectroscopy to confirm substitution patterns (e.g., thiophene methylene protons at δ 3.8–4.2 ppm) and bromine integration. High-resolution mass spectrometry (HRMS) should match the molecular ion peak [M+H]⁺ for C₉H₈BrN₂S (theoretical m/z: 271.95). Purity (>95%) is confirmed via HPLC using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported crystallographic data for brominated pyrimidine derivatives?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., Br–C vs. C–N distances) may arise from differing refinement protocols. Use single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD detector, applying multi-scan absorption corrections (e.g., SADABS). Compare R-factor convergence (e.g., R₁ < 0.05) and thermal displacement parameters (Uₑq) across datasets. Cross-validate with density functional theory (DFT) calculations to reconcile experimental and theoretical geometries .
Q. How can the thiophene moiety influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The thiophene’s electron-rich nature enhances Suzuki-Miyaura coupling with aryl boronic acids. Optimize conditions using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equivalents), and a 3:1 dioxane/water mixture at 80°C. Monitor regioselectivity via LC-MS, as steric hindrance from the thiophen-2-ylmethyl group may favor coupling at the pyrimidine’s 4-position over the 2-position .
Q. What experimental approaches are recommended for analyzing potential biological activity of this compound?
- Methodological Answer : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination). For antimicrobial activity, employ microdilution assays (MIC values against Gram-positive/negative strains). Molecular docking (AutoDock Vina) can predict binding affinities to target proteins, guided by structural analogs like thieno[3,2-d]pyrimidines, which show activity in the low micromolar range .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for brominated pyrimidine syntheses?
- Methodological Answer : Yield variations (e.g., 45% vs. 65%) may stem from solvent polarity (aprotic vs. protic), catalyst loading (FeBr₃ at 0.1 vs. 0.05 equivalents), or moisture sensitivity. Replicate reactions under strictly anhydrous conditions using Schlenk techniques. Compare TLC profiles at intermediate stages to identify side products (e.g., di-brominated byproducts) .
Structural and Spectroscopic Insights
Q. What are the key spectroscopic signatures distinguishing this compound from its analogs?
- Methodological Answer : In IR spectroscopy, the C–Br stretch appears at 550–600 cm⁻¹, while the thiophene C–S vibration is observed at 680–720 cm⁻¹. In UV-Vis, π→π* transitions for the pyrimidine-thiophene system show λₘₐₓ at 270–290 nm (ε ~ 10⁴ L·mol⁻¹·cm⁻¹). DFT-calculated HOMO-LUMO gaps (5.2–5.5 eV) align with electrochemical data from cyclic voltammetry .
Table: Comparative Reactivity of Brominated Pyrimidine Derivatives
| Compound | Suzuki Coupling Yield (%) | Antimicrobial MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | 78 | 12.5 (S. aureus) | |
| 5-Bromo-6-chloro-2-methylpyrimidine | 65 | 25.0 (E. coli) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
